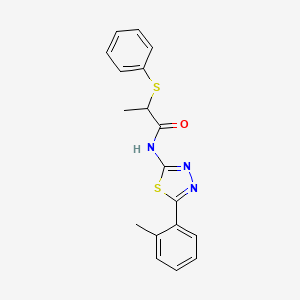
2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{14}N_{2}S_{2}
- Molecular Weight : 286.41 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiadiazole derivatives, including this specific compound. The following table summarizes key findings from various studies:
The compound has shown significant cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in treated cancer cells.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at various phases, particularly G1/S transition.
Case Studies and Research Findings
Several research studies have investigated the biological activity of thiadiazole derivatives similar to the compound :
- Study on Breast Cancer Cells :
- Lung Cancer Research :
- Colon Cancer Investigation :
Wissenschaftliche Forschungsanwendungen
The compound is part of the 1,3,4-thiadiazole family, known for diverse biological activities. Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those with phenylthio and o-tolyl substitutions.
Antimicrobial Properties
- Antibacterial Activity : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide have shown potent activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal properties. Derivatives have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Therapeutic Potential
The structural characteristics of this compound suggest potential in drug development.
Cancer Research
- Some thiadiazole derivatives have been explored for their cytotoxic effects on cancer cells. The ability to modify the thiadiazole ring allows for the synthesis of compounds that may inhibit tumor growth or induce apoptosis in cancerous cells .
Anti-inflammatory Applications
- Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The presence of specific substituents can enhance the anti-inflammatory response, making these compounds candidates for further research in treating inflammatory diseases .
Agricultural Applications
In addition to medicinal uses, this compound may have applications in agriculture.
Pesticide Development
- The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been noted for their efficacy against various pests and pathogens affecting crops. Studies indicate that modifications to the thiadiazole ring can lead to enhanced activity against specific agricultural pests .
Case Studies and Research Findings
A review of literature reveals several case studies where similar compounds have been synthesized and tested:
Eigenschaften
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)19-16(22)13(2)23-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPBQDZJJXQMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














